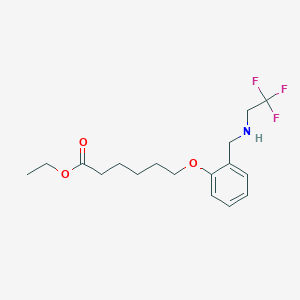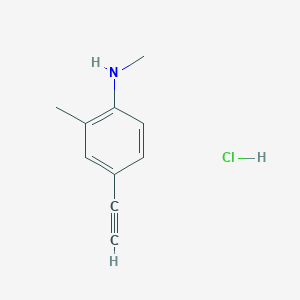![molecular formula C9H17NO2 B12067389 Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which yields the desired cyclopropane carboxylate with high trans-selectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable cyclopropanation reactions using cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an agonist of ethylene response in plants, triggering ethylene-related physiological responses . The compound’s structure allows it to bind to ethylene receptors, thereby modulating the ethylene signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as an anesthetic.
Methyl 1-aminocyclopropanecarboxylate: A related compound with similar structural features, used in plant growth regulation.
1-Methyl-2-propylcyclopropane: Another cyclopropane derivative with different substituents.
Uniqueness
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an ethylene agonist sets it apart from other cyclopropane derivatives, making it valuable in agricultural and postharvest applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 1-(2-methylpropylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-9(4-5-9)8(11)12-3/h7,10H,4-6H2,1-3H3 |
Clé InChI |
LJVNIMDDLLVYSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12067349.png)




![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
